5-Chloro-3,7-dimethoxy-2-methyl-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3,7-dimethoxy-2-methyl-9H-xanthen-9-one is a synthetic derivative of xanthone, a class of oxygen-containing heterocycles Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,7-dimethoxy-2-methyl-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction can be catalyzed by various agents, including zinc chloride and phosphoryl chloride, to improve yield and reduce reaction time . Microwave heating has also been employed to enhance the efficiency of the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,7-dimethoxy-2-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while alkylation may involve alkyl halides and a base.
Major Products Formed
The major products formed from these reactions include various substituted xanthones, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
5-Chloro-3,7-dimethoxy-2-methyl-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3,7-dimethoxy-2-methyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a versatile agent in scientific research .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethoxy-9H-xanthen-9-one: A derivative of xanthone with similar chemical properties and biological activities.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Known for its pharmacological activities, including anti-inflammatory and anticancer effects.
Uniqueness
5-Chloro-3,7-dimethoxy-2-methyl-9H-xanthen-9-one is unique due to the presence of the chlorine atom and the specific positioning of the methoxy and methyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61234-57-9 |
---|---|
Molecular Formula |
C16H13ClO4 |
Molecular Weight |
304.72 g/mol |
IUPAC Name |
5-chloro-3,7-dimethoxy-2-methylxanthen-9-one |
InChI |
InChI=1S/C16H13ClO4/c1-8-4-10-14(7-13(8)20-3)21-16-11(15(10)18)5-9(19-2)6-12(16)17/h4-7H,1-3H3 |
InChI Key |
SOANRURCTFWYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)OC3=C(C2=O)C=C(C=C3Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.